Ethyl 5-bromo-8-hydroxy-7-methyl-2-oxo-2H-cyclohepta[b]furan-3-carboxylate
CAS No.:
Cat. No.: VC15814726
Molecular Formula: C13H11BrO5
Molecular Weight: 327.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11BrO5 |
|---|---|
| Molecular Weight | 327.13 g/mol |
| IUPAC Name | ethyl 5-bromo-2-hydroxy-7-methyl-8-oxocyclohepta[b]furan-3-carboxylate |
| Standard InChI | InChI=1S/C13H11BrO5/c1-3-18-12(16)9-8-5-7(14)4-6(2)10(15)11(8)19-13(9)17/h4-5,17H,3H2,1-2H3 |
| Standard InChI Key | CFEWYTVKGRVFGL-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(OC2=C1C=C(C=C(C2=O)C)Br)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic framework comprising a seven-membered cycloheptane ring fused to a furan moiety. Key substituents include:
-
A bromine atom at position 5, enhancing electrophilic reactivity.
-
A hydroxyl group at position 8, enabling hydrogen bonding and oxidation.
-
A methyl group at position 7, contributing to steric effects.
-
An ethyl ester at position 3, facilitating solubility in organic solvents.
The molecular formula is C₁₃H₁₁BrO₅, with a molecular weight of 327.13 g/mol.
Spectral and Physical Data
| Property | Value |
|---|---|
| CAS Number | 2222-25-5 |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Density | 1.63 g/cm³ (estimated) |
| Solubility | Soluble in DMSO, THF, acetone |
| Purity | ≥95% (when available) |
The compound’s instability under prolonged storage and sensitivity to moisture necessitate cold storage (2–8°C) in inert atmospheres.
Synthesis and Manufacturing
Historical Context
Early synthetic routes for cyclohepta[b]furan derivatives were reported in 1998, involving cyclization of ketoesters under acidic conditions . For example, (±)-(3aα,8aα)-ethyl 8β-hydroxy-6β-methyl-2-oxooctahydro-2H-cyclohepta[b]furan-3-carboxylate was synthesized via intramolecular lactonization, providing a template for halogenation strategies .
Modern Methodologies
Recent advances employ dearomative (4 + 3) cycloadditions to construct the cyclohepta[b]furan core. A 2024 study demonstrated the reaction of 2-vinylindoles with bromocyclopentanones in fluorinated solvents (e.g., 2,2,2-trifluoroethanol), yielding cycloadducts in 68–79% yields . For ethyl 5-bromo-8-hydroxy-7-methyl-2-oxo derivatives, critical steps include:
-
Halogenation: Electrophilic bromination at position 5 using N-bromosuccinimide.
-
Oxidation: Controlled oxidation of the hydroxyl group to a ketone, though over-oxidation must be avoided.
-
Esterification: Introduction of the ethyl ester via Steglich esterification.
Chemical Reactivity and Functionalization
Hydroxyl Group Transformations
The 8-hydroxy group participates in:
-
Oxidation: Forms a ketone or aldehyde using Jones reagent or PCC, enabling further cross-coupling.
-
Etherification: Reacts with alkyl halides to produce ether derivatives.
-
Acylation: Acetylated with acetic anhydride for protective group strategies.
Bromine Substitution
The 5-bromo substituent undergoes:
-
Nucleophilic Aromatic Substitution: Displacement by amines or alkoxides.
-
Suzuki Coupling: Palladium-catalyzed cross-coupling with boronic acids to introduce aryl/heteroaryl groups .
Ester Hydrolysis
The ethyl ester is hydrolyzed to the carboxylic acid under basic conditions (e.g., NaOH/EtOH), yielding a precursor for amide or anhydride synthesis.
Applications in Pharmaceutical Research
Drug Intermediate Utility
The compound’s reactivity profile makes it valuable for synthesizing:
-
Kinase Inhibitors: Functionalization at position 5 enhances ATP-binding pocket interactions.
-
Antiviral Agents: Bromine atoms improve binding to viral proteases .
Future Directions and Research Opportunities
Process Optimization
-
Catalytic Asymmetric Synthesis: Developing enantioselective routes using chiral ligands.
-
Flow Chemistry: Continuous-flow systems to improve cycloaddition yields .
Biomedical Exploration
-
PROTAC Development: Utilizing the bromine site for E3 ligase recruitment.
-
CNS Drug Design: Enhancing blood-brain barrier penetration via ester prodrugs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume